molecular formula C8H6N2O2S B13032842 6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid

6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B13032842
M. Wt: 194.21 g/mol
InChI Key: SYHPFHKOGVWFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects. Additionally, the compound’s anticancer activity is attributed to its ability to inhibit protein kinases and other enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.

    Thieno[3,2-d]pyrimidine-4-carboxylic acid: Differently fused ring system but shares similar chemical properties.

    Thieno[3,4-d]pyrimidine-4-carboxylic acid: Another structural isomer with different biological activities.

Uniqueness

6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

6-methylthieno[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-6(8(11)12)9-3-10-7(5)13-4/h2-3H,1H3,(H,11,12)

InChI Key

SYHPFHKOGVWFBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.